molecular formula C11H15NO3S B6582086 ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate CAS No. 1207001-01-1

ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate

Cat. No.: B6582086
CAS No.: 1207001-01-1
M. Wt: 241.31 g/mol
InChI Key: ACJYJEOAOGITKB-UHFFFAOYSA-N
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Description

Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Biochemical Analysis

Biochemical Properties

Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress response in cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes .

Cellular Effects

This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate typically involves the reaction of thiophene derivatives with ethyl 3-aminopropanoate under specific conditions. One common method includes:

    Starting Materials: Thiophene-3-carboxaldehyde and ethyl 3-aminopropanoate.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The thiophene-3-carboxaldehyde is first converted to its corresponding thiophene-3-ylmethylamine derivative through reductive amination. This intermediate is then reacted with ethyl 3-aminopropanoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with similar chemical properties.

    Ethyl 2-{[(thiophen-2-yl)methyl]carbamoyl}acetate: A structurally related compound with a different substitution pattern on the thiophene ring.

Uniqueness

Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This compound’s combination of a thiophene ring with a carbamoyl and ester group makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

ethyl 4-oxo-4-(thiophen-3-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-2-15-11(14)4-3-10(13)12-7-9-5-6-16-8-9/h5-6,8H,2-4,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJYJEOAOGITKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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